molecular formula C10H20N2O3 B568955 Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 1264243-41-5

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No. B568955
CAS RN: 1264243-41-5
M. Wt: 216.281
InChI Key: DWYPGXBZFDWCPC-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a biochemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Overview of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Research

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a compound that has been explored in various scientific research contexts, particularly in the synthesis of N-heterocycles, which are crucial structural motifs in many natural products and pharmaceuticals. While the specific compound "Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate" was not directly highlighted in the research findings, related compounds and their applications offer insights into potential research directions and applications.

Applications in N-heterocycle Synthesis

Chiral sulfinamides, closely related to the tert-butyl compound , have been extensively used in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for example, has emerged as the gold standard among chiral auxiliaries, providing general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of research in this area (Philip et al., 2020).

Environmental and Biodegradation Studies

While the direct application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in environmental studies was not identified, related studies on tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), have been extensively reviewed. These studies focus on the biodegradation and fate of these compounds in soil and groundwater, which may provide insights into the environmental behavior of structurally related tert-butyl compounds. The degradation mechanisms, microbial pathways, and the potential for bioaugmentation and biostimulation strategies offer valuable perspectives for environmental management and remediation efforts (Thornton et al., 2020).

Insights into Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a core element in Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, is widely utilized in medicinal chemistry. Pyrrolidine derivatives, including prolinol and its analogs, are explored for their potential in creating biologically active compounds. The versatility of the pyrrolidine scaffold in drug discovery, allowing for the exploration of pharmacophore space and contributing to the stereochemistry of molecules, underscores the significance of this compound class in developing novel therapeutics. This review on pyrrolidine in drug discovery encapsulates the diverse bioactive molecules characterized by the pyrrolidine ring, highlighting its critical role in the synthesis of new compounds with therapeutic potential (Li Petri et al., 2021).

Safety and Hazards

The safety information for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If on skin, wash with plenty of soap and water .

properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

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